REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6](O)=[N:7][C:8]=1[CH3:9])#[N:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][C:3]([C:1]#[N:2])=[C:8]([CH3:9])[N:7]=1
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C(C(=NC1C)O)C(=O)OCC
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Name
|
|
Quantity
|
750 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess of phosphorous oxychloride is removed in vacuo
|
Type
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ADDITION
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Details
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the residue poured in 1 kg of ice
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Type
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CUSTOM
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Details
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2-chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester crystallizes
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Type
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FILTRATION
|
Details
|
is filtered off
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=C(C=C1C(=O)OCC)C#N)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |